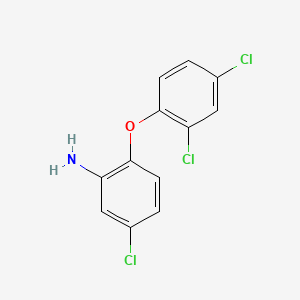

5-Chloro-2-(2,4-dichlorophenoxy)aniline

描述

Contextualization within Halogenated Aromatic Amines and Diphenyl Ethers

5-Chloro-2-(2,4-dichlorophenoxy)aniline belongs to two important classes of organic compounds: halogenated aromatic amines and diphenyl ethers. Halogenated aromatic amines are characterized by an amino group attached to an aromatic ring that also bears one or more halogen atoms. rsc.orggoogle.com These compounds are known for their diverse applications and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. knowde.comtuneinandtuneup.org The presence of halogen atoms can significantly influence the reactivity and biological activity of the parent amine. numberanalytics.com

Simultaneously, the compound is classified as a diphenyl ether, which consists of two phenyl rings linked by an oxygen atom. wikipedia.org Diphenyl ethers are noted for their chemical stability and are utilized in a range of applications, including as heat transfer fluids and in the production of flame retardants. wikipedia.orgtaylorandfrancis.com The specific arrangement of chloro-substituents on both phenyl rings of this compound, combined with the reactive amino group, imparts a unique set of properties that distinguish it from simpler compounds in either class. smolecule.com

Role as a Key Intermediate in Organic Synthesis and Specialty Chemicals

The primary significance of this compound lies in its role as a key intermediate in organic synthesis. It serves as a crucial building block for the production of more complex molecules, particularly in the realm of specialty chemicals. tuneinandtuneup.org One of the most notable applications is in the synthesis of the widely used antimicrobial agent, triclosan (B1682465). The amine group of this compound is a precursor to the hydroxyl group in triclosan. google.com

The synthesis of this amine is typically achieved through the reduction of its corresponding nitro compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. smolecule.comgoogle.com This reduction is a critical step, often employing catalytic hydrogenation with reagents like ammonium (B1175870) formate (B1220265) and a platinum-on-carbon catalyst. google.com The process is designed to be highly selective to avoid the undesired removal of chlorine atoms or cleavage of the ether linkage. smolecule.comgoogle.com Beyond its role in triclosan synthesis, this halogenated amine is also an intermediate in the manufacturing of certain dyes and pigments. tuneinandtuneup.org

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic and industrial research concerning this compound is primarily driven by the need to optimize its synthesis and to explore its potential in developing new bioactive molecules. A significant focus of research has been on developing efficient and environmentally benign synthetic routes. google.com This includes the investigation of various catalysts and reaction conditions to improve the yield and purity of the final product while minimizing byproducts. thieme-connect.deorientjchem.org

Furthermore, the structural similarity of this compound to other biologically active compounds has prompted studies into its own potential biological activities. smolecule.com Research indicates that it interacts with various enzymes and proteins, suggesting potential for further pharmacological investigation. smolecule.com The study of its chemical properties, including its reactivity in nucleophilic and electrophilic substitution reactions, continues to be an area of academic interest for the synthesis of novel compounds. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₃NO |

| Molecular Weight | 288.56 g/mol |

| CAS Number | 35465-98-6 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLDKUMSVNBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069150 | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-52-0 | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 2,4 Dichlorophenoxy Aniline

Catalytic Hydrogenation Routes from Halonitroarene Precursors

The conversion of the nitro-intermediate, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, to the target aniline (B41778) is a critical step. This is typically achieved through catalytic hydrogenation, a process that requires careful control to selectively reduce the nitro group without affecting the halogen substituents or the diaryl ether bond. google.comsmolecule.com

The choice of catalyst is paramount in the hydrogenation of halogenated nitroaromatic compounds. Platinum-group metals are highly effective, with platinum on a carbon support (Pt/C) being a commonly employed catalyst for this transformation. google.comsmolecule.com The efficiency of these catalysts can be enhanced by optimizing the metal, the support material, and the use of additives.

Research has shown that platinum nanoclusters supported on materials like Fe3O4 can achieve high selectivity in the hydrogenation of chloronitrobenzenes. rsc.org While palladium on carbon (Pd/C) is a standard hydrogenation catalyst, it can sometimes promote dehalogenation, making platinum-based systems or other alternatives like Raney nickel more suitable for substrates with chlorine or bromine atoms. commonorganicchemistry.comresearchgate.net The support itself plays a role; for instance, different carbon supports or the use of inorganic materials can influence catalyst activity and selectivity. researchgate.net

Additives can also be introduced to the catalyst system to suppress unwanted side reactions. For example, in the broader context of aromatic nitro compound hydrogenation, catalytic amounts of vanadium compounds have been used to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products by minimizing the formation of azo and azoxy compounds. google.com

Table 1: Catalyst Systems for Halonitroarene Reduction

| Catalyst | Support | Key Features | Relevant Application |

|---|---|---|---|

| Platinum | Carbon (C) | Widely used for reducing 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene; good selectivity. google.comsmolecule.com | Synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline. google.com |

| Platinum | Fe3O4 | Robust catalyst providing high selectivity (≥99.4%) for chloroanilines in solvent-free conditions. rsc.org | Selective hydrogenation of chloronitrobenzenes. rsc.org |

| Rhodium | Water-soluble thioligand | Used in aqueous biphasic systems for selective reduction of halo nitroarenes. researchgate.net | General haloaniline production. researchgate.net |

| Raney Nickel | None | Often preferred over Pd/C to avoid dehalogenation of aromatic chlorides and bromides. commonorganicchemistry.com | General nitro group reduction in halogenated compounds. commonorganicchemistry.com |

| Ni-B Alloy | SiO2 | Amorphous alloy catalyst showing high conversion (100%) and selectivity (98%) for some dichloronitrophenols. researchgate.net | Hydrogenation of 2,4-dichloro-6-nitrophenol. researchgate.net |

A significant challenge in the hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene is preventing the reductive cleavage (hydrogenolysis) of the carbon-chlorine (C-Cl) and diaryl ether (C-O-C) bonds. google.com Cleavage of these bonds leads to the formation of undesirable and environmentally hazardous byproducts such as chlorophenols. google.com

Achieving high chemoselectivity for the nitro group reduction depends on several factors, including the catalyst type, its support, reaction conditions, and the use of specific reduction protocols. researchgate.net A patented process for preparing this compound with high purity involves a specific combination of hydrogenation methods. google.comsmolecule.com This process utilizes an initial catalytic transfer hydrogenation step followed by a conventional gaseous hydrogenation, a strategy designed to minimize side reactions like dehalogenation. google.com The selection of platinum on carbon as the catalyst is also crucial for this selectivity. smolecule.com

The inherent difficulty in selective hydrogenation stems from the fact that both the desired nitro reduction and the undesired hydrogenolysis occur on the catalyst surface. acs.orgacsgcipr.org Novel approaches, such as spatially separating the sites of hydrogen activation from the substrate using an H-cell, have been shown to achieve 100% selectivity for nitro group reduction by relying on a proton/electron transfer pathway that is specific to the nitro group and avoids competitive hydrogenation of other functional groups. acs.org

Catalytic transfer hydrogenation (CTH) is a powerful technique that offers a controlled and often safer alternative to using high-pressure hydrogen gas. acsgcipr.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. mdpi.com

For the synthesis of this compound, ammonium (B1175870) formate (B1220265) is a particularly effective hydrogen transfer agent when used with a platinum-on-carbon catalyst. google.comsmolecule.com Ammonium formate is stable, easy to handle, and serves as an in-situ source of hydrogen for the reduction. mdpi.comacs.org The use of CTH, particularly as the initial step in a two-stage reduction process, helps to control the reaction and enhance the selective reduction of the nitro group over the cleavage of C-Cl or C-O-C bonds. google.com

Other common hydrogen transfer agents used for the reduction of nitroarenes in different contexts include formic acid and hydrazine (B178648) hydrate, which can be effective with catalysts based on palladium, nickel, or copper. researchgate.netpatsnap.com The choice of agent and catalyst is tailored to the specific substrate to maximize yield and selectivity. researchgate.net

Phenoxylation and Aniline Functionalization Strategies

The synthesis of the key precursor, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, requires the formation of a diaryl ether bond. This can be accomplished through several established synthetic strategies, most notably Ullmann-type couplings or nucleophilic aromatic substitution.

The Ullmann condensation is a classic and widely used method for forming diaryl ether linkages, typically involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. nih.govmdpi.com In a potential synthesis of the precursor, 2,4-dichlorophenol (B122985) could be coupled with 2,5-dichloronitrobenzene.

Traditional Ullmann reactions often required harsh conditions, but modern advancements have led to the development of milder and more efficient protocols. acs.org These improvements include the use of various copper sources, such as copper(I) oxide (Cu₂O) or copper nanoparticles, and the addition of ligands to accelerate the reaction. mdpi.comorganic-chemistry.org Ligands such as N,N-dimethylglycine or various diols can facilitate the coupling under less demanding conditions, improving the tolerance for a wider range of functional groups on both the phenol and the aryl halide. acs.org The choice of base, with cesium carbonate often being effective, and solvent also plays a critical role in optimizing the reaction for high yields. organic-chemistry.org

Table 2: Conditions for Modern Ullmann-Type Diaryl Ether Synthesis

| Copper Source | Ligand | Base | Solvent | Key Advantage |

|---|---|---|---|---|

| Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | Acetonitrile (B52724) | Mild conditions, tolerates sterically hindered substrates. organic-chemistry.org |

| CuI | (±)-diol complex | Cs₂CO₃ | Toluene | Effective for less reactive aryl bromides without increasing temperature. acs.org |

| Cu Nanoparticles | None | Cs₂CO₃ | DMF | Efficient coupling of various substituted phenols and aryl halides. mdpi.com |

An alternative and highly effective method for synthesizing the diaryl ether precursor is through nucleophilic aromatic substitution (SₙAr). fishersci.fi This pathway is particularly well-suited for this synthesis because the nitro group in 2,5-dichloronitrobenzene is a powerful electron-withdrawing group. google.comfishersci.fi This group strongly activates the aromatic ring for attack by a nucleophile, specifically at the positions ortho and para to the nitro group.

In a documented synthesis, potassium hydroxide (B78521) is used to deprotonate 2,4-dichlorophenol, forming the potassium 2,4-dichlorophenoxide salt. google.com This phenoxide then acts as the nucleophile, attacking 2,5-dichloronitrobenzene and displacing the chlorine atom at the C-2 position (ortho to the nitro group) to form the desired 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. google.com This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group, before the chloride leaving group is eliminated. fishersci.fi This method can be highly efficient and avoids the need for a metal catalyst. organic-chemistry.org

Multi-Step Synthetic Sequences and Process Chemistry Innovations

The industrial production of this compound, a key intermediate in the synthesis of various antimicrobial agents, relies on a well-defined multi-step synthetic pathway. Innovations in process chemistry, focusing on efficiency, purity, and scalability, are critical for the economically viable and environmentally responsible manufacturing of this compound.

Strategies for Precursor Synthesis and Purification

The primary route to this compound involves the synthesis of a key nitroaromatic precursor, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, followed by its reduction. The purity of the final product is intrinsically linked to the quality of this precursor and its own starting materials.

The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene is typically achieved through an Ullmann condensation reaction. This involves the coupling of 2,4-dichlorophenol with 2,5-dichloronitrobenzene. In a common industrial process, molten 2,4-dichlorophenol is treated with potassium hydroxide to form the corresponding phenoxide salt. Subsequent reaction with 2,5-dichloronitrobenzene at elevated temperatures (around 150°C) yields the desired diaryl ether. This reaction can achieve a high yield of approximately 95%. pharmoutsourcing.com

Synthesis of Starting Materials:

The quality of the final product depends on the purity of the initial building blocks, 2,4-dichlorophenol and 2,5-dichloronitrobenzene.

2,4-Dichlorophenol: This starting material can be synthesized through the chlorination of phenol. One method involves the reaction of melted phenol with sulfuryl chloride in the presence of a catalyst like aluminum chloride. chemicalbook.com Another approach uses a self-made ZMF-1 catalyst for the chlorination of p-chlorophenol, which can yield 2,4-dichlorophenol with a purity of over 99%. google.com A significant challenge in its synthesis is the formation of the isomeric by-product, 2,6-dichlorophenol. Separation can be achieved by dissolving the mixture in an organic solvent and adding a basic organic compound like triethylenediamine. This allows for the selective crystallization of the 2,6-isomer, leaving the desired 2,4-dichlorophenol in the filtrate with purities ranging from 96-99%. google.com

2,5-Dichloronitrobenzene: This precursor is typically produced by the nitration of 1,4-dichlorobenzene (B42874) using a mixture of nitric acid and sulfuric acid. This process can yield the product with a purity of up to 99.6%. chemicalbook.com Purification strategies are crucial to remove isomeric impurities, such as 3,4-dichloronitrobenzene. One effective method involves washing the crude product with hot water (around 65°C) in a centrifuge. This process selectively melts and removes the 3,4-isomer, resulting in 2,5-dichloronitrobenzene with a purity greater than 99.5%. google.com Another purification technique is crystallization from absolute ethanol. chemicalbook.com

Purification of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene:

Following the Ullmann condensation, the resulting heterogeneous mass is cooled and filtered to separate the solid 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene from the aqueous salt solution. The solid product is then thoroughly washed with water until it is free of residual ions, such as sodium and potassium. This straightforward washing and filtration process is highly effective, yielding the precursor with a purity of 99.54%. pharmoutsourcing.com

Interactive Data Table: Synthesis and Purification of Precursors

| Compound | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Purification Method | Final Purity |

| 2,4-Dichlorophenol | Phenol | Sulfuryl chloride, Aluminum chloride | High | Crystallization with basic organic compounds | 96-99% google.com |

| 2,5-Dichloronitrobenzene | 1,4-Dichlorobenzene | Nitric acid, Sulfuric acid | 98% chemicalbook.com | Hot water wash and centrifugation; Crystallization from ethanol | >99.5% google.com |

| 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 2,4-Dichlorophenol, 2,5-Dichloronitrobenzene | Potassium hydroxide | ~95% pharmoutsourcing.com | Water washing and filtration | 99.54% pharmoutsourcing.com |

Emerging Synthetic Technologies and Scalability Considerations

To enhance the efficiency, safety, and environmental profile of this compound production, several emerging technologies and process chemistry innovations are being explored and implemented.

Advanced Catalytic Systems:

The Ullmann condensation, central to the synthesis of the diaryl ether precursor, has seen significant advancements through the development of novel catalytic systems. While traditional methods may use stoichiometric amounts of copper, modern approaches focus on catalytic quantities of copper salts, often in conjunction with specific ligands. For instance, copper(I) iodide (CuI) with ligands like N,N'-bis(2-phenylphenyl) oxalamide can effectively catalyze diaryl ether formation at low loadings (0.2–2 mol %). acs.org The use of copper nanoparticles, sometimes supported on materials like carbon nanofibers, also presents a promising, recyclable, and efficient catalytic option. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of diaryl ether synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. ajgreenchem.comslideshare.net This technology facilitates solvent-free reactions or the use of greener solvents, contributing to a more environmentally benign process. ajgreenchem.com The scalability of microwave-assisted synthesis is an active area of research, with continuous-flow microwave reactors showing potential for industrial applications. acs.org

Continuous Flow Chemistry:

Continuous flow processing offers significant advantages over traditional batch manufacturing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. For the synthesis of diaryl ethers, continuous flow reactors can be employed for both the Ullmann condensation and the subsequent reduction step. rsc.org This technology is particularly well-suited for large-scale production, allowing for a smaller footprint and more efficient resource utilization. The integration of in-line purification and analysis further enhances the appeal of continuous flow systems for industrial-scale synthesis.

Process Analytical Technology (PAT) for Scalability:

As production scales up, robust process control becomes paramount. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters and quality attributes. numberanalytics.comemersonautomationexperts.com Spectroscopic tools like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are increasingly used for real-time reaction monitoring. pharmoutsourcing.comacs.org

In the synthesis of this compound, PAT can be applied to:

Monitor Reaction Kinetics: Track the consumption of reactants and the formation of products and intermediates in real-time to ensure the reaction proceeds as expected and to identify the optimal endpoint. americanpharmaceuticalreview.com

Control Crystallization: In the purification of precursors, PAT tools can monitor supersaturation and crystal size distribution to ensure consistent product quality.

Ensure Process Safety: By continuously monitoring reaction parameters, deviations that could lead to unsafe conditions can be detected and corrected early.

The data-rich environment created by PAT enables a "Quality by Design" (QbD) approach, where process understanding is used to build quality into the product from the outset, facilitating a more robust and reliable manufacturing process. nih.gov

Interactive Data Table: Comparison of Synthetic Technologies

| Technology | Key Advantages | Relevance to Synthesis | Scalability Considerations |

| Advanced Catalysis | Lower catalyst loading, milder conditions, higher selectivity | Improved efficiency and sustainability of Ullmann condensation | Good; catalyst recycling is a key factor for industrial use. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced byproducts, potential for solvent-free reactions | Acceleration of diaryl ether formation and other steps | Promising; continuous flow microwave reactors are being developed for industrial scale. ajgreenchem.comacs.org |

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, consistent product quality, smaller footprint | Suitable for both diaryl ether synthesis and subsequent reduction | Excellent; well-suited for large-scale, automated production. rsc.org |

| Process Analytical Technology (PAT) | Real-time process understanding and control, ensures product quality, enhances safety | Monitoring of reaction kinetics, crystallization, and impurity profiles | Essential for robust and efficient scale-up and commercial manufacturing. numberanalytics.comemersonautomationexperts.com |

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 2,4 Dichlorophenoxy Aniline

Intrinsic Reactivity of Aniline (B41778) Moiety

The aniline portion of the molecule is central to its reactivity, providing a site for a variety of chemical transformations.

The amino group (-NH₂) of the aniline ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com This is a result of the lone pair of electrons on the nitrogen atom being delocalized into the benzene (B151609) ring, increasing the electron density at these positions. byjus.com However, the aniline ring in 5-chloro-2-(2,4-dichlorophenoxy)aniline also contains a chlorine atom at the 5-position and a bulky 2,4-dichlorophenoxy group at the 2-position.

The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The large phenoxy group at the 2-position provides significant steric hindrance, which would likely impede substitution at the adjacent positions. Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, would be influenced by this combination of electronic and steric effects. byjus.commasterorganicchemistry.com For instance, in the case of bromination, aniline reacts with bromine water to yield a white precipitate of 2,4,6-tribromoaniline. byjus.com For the title compound, the substitution pattern would be more complex due to the existing substituents.

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -NH₂ | Activating | Ortho, Para-directing |

| -Cl | Deactivating | Ortho, Para-directing |

| -OAr (Ether) | Activating | Ortho, Para-directing |

Primary aromatic amines like this compound can undergo diazotization. This reaction involves treating the amine with a cold aqueous solution of sodium nitrite (B80452) in the presence of a strong acid, typically between 273K and 278K, to form a diazonium salt. vedantu.com These diazonium salts are highly reactive intermediates. globalresearchonline.net

The resulting diazonium salt of this compound can then participate in coupling reactions with activated aromatic compounds like phenols and anilines to produce brightly colored azo compounds. vedantu.comglobalresearchonline.net This reaction is the basis for the synthesis of a wide variety of azo dyes. globalresearchonline.netchemguide.co.uk The specific color of the resulting dye would depend on the structure of the coupling agent used. For example, coupling with β-naphthol in an alkaline medium typically yields a red azo dye, while coupling with aniline in an acidic medium produces a yellow dye. vedantu.com

The amino group of this compound can readily undergo acylation reactions. In this type of reaction, the aniline acts as a nucleophile, attacking an acylating agent such as acetic anhydride (B1165640) or an acyl chloride. byjus.com This results in the formation of an amide. This reaction is often used to protect the amino group during other transformations.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Aniline Derivative | Acetic Anhydride | Acetanilide Derivative |

| R-NH₂ | (CH₃CO)₂O | R-NH-CO-CH₃ |

Reactivity of Ether Linkage and Halogen Substituents

The diaryl ether bridge and the chlorine atoms on both aromatic rings also contribute to the chemical reactivity of the molecule.

The diaryl ether linkage in this compound is susceptible to cleavage under certain chemical conditions. google.com Specifically, during the catalytic hydrogenation of the corresponding nitro compound to produce the aniline, hydrogenolysis of the C-O-C bond can occur as a side reaction. google.com This ether cleavage would result in the formation of chlorophenols, which are considered environmentally hazardous byproducts. google.com Strategies to prevent this cleavage often involve careful selection of catalysts and reaction conditions, such as using platinum on carbon with ammonium (B1175870) formate (B1220265). google.com

Aryl chlorides are generally unreactive towards nucleophilic substitution reactions under normal conditions. libretexts.org However, such reactions can proceed if the aryl halide is activated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the halogen. libretexts.org In the case of this compound, the chlorine atoms are on rings that are not strongly activated by electron-withdrawing groups in the appropriate positions. Therefore, nucleophilic substitution of the aryl chlorides is unlikely to occur unless very harsh conditions or very strong nucleophiles are employed. libretexts.org The presence of the amino group on one ring and the ether linkage on both can influence the electron density, but typically not enough to facilitate this type of reaction easily. smolecule.com

Reductive Dechlorination Pathways

Reductive dechlorination is a significant transformation pathway for many chlorinated aromatic compounds, particularly under anaerobic conditions. frtr.gov This process involves the sequential removal of chlorine atoms from the aromatic rings, typically mediated by microbial activity. For this compound, which contains three chlorine atoms, dechlorination can occur at different positions, leading to a variety of less-chlorinated congeners.

The process is analogous to the reductive dechlorination observed in similar molecules like dichloroanilines (DCAs). nih.govethz.ch In studies on 2,3-dichloroaniline, for instance, anaerobic microbial cultures have been shown to dechlorinate the molecule stoichiometrically to aniline, proceeding through a 2-chloroaniline (B154045) intermediate. nih.govnih.gov This suggests that the chlorine atoms on the aniline ring of this compound could be susceptible to microbial reductive dechlorination.

The general mechanism, known as organohalide respiration, involves microorganisms using the chlorinated compound as a terminal electron acceptor. frtr.govnih.gov The process often starts with the removal of a chlorine atom from the most accessible position. In the case of 2,4-dichloroaniline, the initial step is the reductive removal of the ortho-position chlorine to form a monochlorinated aniline. ethz.ch

Preventing this very reaction is a critical step in the synthesis of this compound from its nitro precursor, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. Industrial processes use specific catalysts and conditions to selectively reduce the nitro group without causing hydrogenolysis (cleavage) of the carbon-chlorine or ether bonds. google.com This highlights the inherent susceptibility of the compound's chlorine substituents to reductive removal.

The potential reductive dechlorination pathways for this compound are hypothesized to proceed as follows:

Step 1: Initial dechlorination could occur on either the aniline or the phenoxy ring.

Step 2: Subsequent dechlorination steps would continue until some or all chlorine atoms are removed.

Step 3: The final products could range from monochlorinated derivatives to the fully dechlorinated 2-phenoxyaniline.

Table 1: Potential Reductive Dechlorination Steps and Products

| Step | Reactant | Potential Products | Ring of Dechlorination |

|---|---|---|---|

| 1 | This compound | 2-(2,4-dichlorophenoxy)aniline, 5-Chloro-2-(4-chlorophenoxy)aniline, 5-Chloro-2-(2-chlorophenoxy)aniline | Aniline or Phenoxy |

| 2 | Dichloro-isomers | Chloro-2-(4-chlorophenoxy)aniline, 5-Chloro-2-phenoxyaniline, etc. | Aniline or Phenoxy |

Oxidative Transformation Mechanisms of the Compound

The oxidative transformation of this compound can be initiated by various oxidants and processes, such as photocatalysis or reaction with manganese oxides found in soils. nih.govmdpi.com The molecule possesses two primary sites for oxidative attack: the aniline moiety and the dichlorophenoxy ring system.

The oxidation mechanisms for this compound can be inferred from studies on structurally related molecules, namely triclosan (B1682465) and aniline itself.

Oxidation of the Phenol (B47542) Moiety (by analogy to Triclosan): Triclosan, which shares the 2,4-dichlorophenoxy ether structure but has a hydroxyl group instead of an amino group, undergoes rapid oxidation by manganese oxides. nih.govresearchgate.net The mechanism involves the formation of a phenoxy radical after an initial complexation with the manganese oxide surface. These radicals can then undergo coupling reactions to form dimers or be further oxidized to form p-(hydro)quinone products. A minor pathway involves the cleavage of the ether linkage, producing 2,4-dichlorophenol (B122985). nih.gov

Oxidation of the Aniline Moiety: The aniline functional group is also highly susceptible to oxidation. Chemical oxidation of aniline can be non-selective, leading to products like nitrobenzene, or can result in polymerization. openaccessjournals.com The amino group (-NH₂) makes the benzene ring highly reactive and prone to oxidation. openaccessjournals.com The process often involves the formation of radical cations.

Given these precedents, the oxidative transformation of this compound likely follows complex pathways:

Radical Formation: Oxidation can generate a radical cation on the aniline nitrogen or a phenoxy-type radical if the amino group is transformed or cleaved.

Coupling and Polymerization: The generated radicals can couple with each other to form dimeric and oligomeric products, similar to the polymerization of aniline.

Ether Bond Cleavage: The ether linkage can break, leading to the formation of a chlorinated catechol derivative and 2,4-dichlorophenol. This is a pathway observed in the oxidation of the related compound triclosan. nih.gov

Hydroxylation and Quinone Formation: The aromatic rings can be hydroxylated, followed by oxidation to form benzoquinone-like structures. mdpi.com This is a common pathway in the photocatalytic degradation of similar pollutants. mdpi.com

Table 2: Potential Oxidative Transformation Mechanisms and Products

| Mechanism | Reactant Site | Key Intermediates/Process | Potential Products |

|---|---|---|---|

| Radical-induced Coupling | Aniline and Phenoxy rings | Formation of radical cations | Dimeric and polymeric products |

| Ether Bond Cleavage | Ether Linkage | Attack by oxidative species (e.g., hydroxyl radicals) | Chlorinated catechols, 2,4-Dichlorophenol |

| Oxidation of Amino Group | Aniline Moiety | Formation of nitroso or nitro derivatives | 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene |

Environmental Transformation and Fate Mechanisms of 5 Chloro 2 2,4 Dichlorophenoxy Aniline

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by light (photolysis), water (hydrolysis), and environmental oxidants.

Photolytic Degradation Processes in Aqueous and Solid Phases

Photolytic degradation, or photolysis, is a major abiotic pathway for the transformation of chlorinated diphenyl ethers in the environment. This process involves the breakdown of the molecule upon absorption of light energy, particularly ultraviolet (UV) radiation from sunlight.

In aqueous environments, the photodegradation of structurally similar compounds like triclosan (B1682465) is well-documented and proceeds relatively quickly in sunlit surface waters, with half-lives that can be less than five hours. The rate of this degradation is pH-dependent. The photolysis of triclocarban (B27905) (TCC) also occurs, leading to the formation of toxic chlorinated anilines. It is plausible that 5-Chloro-2-(2,4-dichlorophenoxy)aniline undergoes similar phototransformation. The primary photolytic reactions likely involve the cleavage of the ether bond, which links the two chlorinated benzene (B151609) rings, and reductive dechlorination, where chlorine atoms are removed from the aromatic rings.

On solid surfaces, such as soil or sediment particles, photolysis can also occur. The nature of the solid matrix can influence the rate and products of photodegradation. For instance, studies on triclosan have shown that its phototransformation is significantly different on a kaolinite (B1170537) clay surface compared to in aqueous solutions, with an enhanced formation of dioxin-like compounds. nih.gov This suggests that the environmental matrix plays a critical role in the photolytic fate of this compound.

Hydrolytic Stability and Transformation Kinetics in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound is a potential site for hydrolytic cleavage.

Studies on the herbicide 2,4-D, which also contains a dichlorophenoxy group attached to an aliphatic chain via an ether bond, have shown that hydrolysis of the ether linkage occurs and is a pH-dependent process. researchgate.net In acidic solutions, the hydrolysis of 2,4-D is faster. researchgate.net By analogy, this compound is expected to undergo hydrolysis, breaking the ether bond to yield 2,4-dichlorophenol (B122985) and a corresponding chloroaniline derivative. However, under typical environmental pH conditions (around neutral), this process may be slow for stable aromatic ethers. For triclocarban, hydrolysis is considered a possible but not a primary degradation pathway in the environment.

The kinetics of hydrolysis for this compound have not been specifically reported. However, for many persistent organic pollutants, hydrolysis is often a slower process compared to photolysis and biodegradation.

Oxidation by Environmental Oxidants: Mechanisms and Kinetics

In the environment, various oxidizing agents can contribute to the degradation of organic compounds. These include hydroxyl radicals (•OH), which are highly reactive and can be generated photochemically in sunlit waters, and other reactive oxygen species.

For triclosan, indirect photoreactions involving hydroxyl radicals are a significant transformation pathway. nih.gov Given the structural similarities, this compound is also expected to be susceptible to oxidation by these radicals. The aniline (B41778) functional group is particularly prone to oxidation. Electrochemical oxidation studies of various chloroanilines have demonstrated that they can undergo dimerization to form more complex structures like chlorinated 4-amino-diphenylamines. researchgate.net This suggests that the aniline moiety of the target compound is a likely point of oxidative attack.

The mechanisms of oxidation would likely involve hydroxylation of the aromatic rings, cleavage of the ether bond, and transformation of the aniline group. The kinetics of these reactions would depend on the concentration of the environmental oxidants and the specific environmental conditions.

Biotic Transformation Pathways in Environmental Compartments

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of persistent organic pollutants from the environment.

Microbial Degradation Mechanisms and Identified Transformation Products

The microbial degradation of this compound is anticipated to proceed through pathways observed for related compounds like triclocarban and chloroanilines. A crucial initial step in the biodegradation of triclocarban is the enzymatic hydrolysis of the urea (B33335) linkage to produce 3,4-dichloroaniline (B118046) and 4-chloroaniline. researchgate.net

For this compound, a plausible initial step would be the cleavage of the ether bond, a reaction catalyzed by etherase enzymes found in some bacteria. This would result in the formation of 2,4-dichlorophenol and a chlorinated aniline. Another potential initial attack could be on the aniline group itself through deamination.

Subsequent degradation would involve the breakdown of these intermediate products. The microbial degradation of 2,4-dichlorophenol is well-studied and typically proceeds through hydroxylation to form a chlorocatechol, followed by ring cleavage. nih.gov The degradation of chloroanilines can occur via dechlorination and oxidative deamination to form chlorocatechols, which are then funneled into central metabolic pathways. ethz.ch

Based on the degradation of related compounds, the following transformation products of this compound can be hypothesized:

| Potential Transformation Product | Precursor Moiety | Transformation Step |

|---|---|---|

| 2,4-Dichlorophenol | Dichlorophenoxy group | Ether bond cleavage |

| 5-Chloro-2-aminophenol | Chloroaniline group | Ether bond cleavage |

| Chlorocatechols | 2,4-Dichlorophenol and other chlorinated intermediates | Hydroxylation |

| Dechlorinated aniline derivatives | Chloroaniline moiety | Reductive dechlorination |

Role of Specific Microbial Consortia in Degradation Processes

The complete mineralization of complex chlorinated aromatic compounds often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

Specific bacterial strains have been identified that are capable of degrading components of the this compound structure. For instance, a Sphingomonas sp. strain has been shown to degrade triclocarban and its chloroaniline metabolites. nih.gov Pseudomonas cepacia has demonstrated the ability to degrade 2,4,5-trichlorophenoxyacetic acid, a related chlorinated aromatic ether. researchgate.net

Microbial consortia enriched from various environments have also shown the capacity to degrade related compounds. For example, methanogenic consortia containing bacteria such as Dehalobacter, Sulfuricurvum, Bacteroides, Acetobacterium, and Clostridium have been implicated in the transformation of 2,4,5-trichlorophenoxyacetic acid. acs.org The degradation of 2,4-D has been linked to a wide range of bacteria including Cupriavidus, Pseudomonas, and Achromobacter species. nih.govnih.gov

Environmental Distribution and Persistence Characteristics

The distribution and long-term persistence of this compound in the environment are critical for understanding its potential impact. However, empirical data on its behavior in various environmental compartments are scarce.

Adsorption and Desorption Phenomena in Soil and Sediment Matrices

There is a notable lack of published studies investigating the adsorption and desorption characteristics of this compound in soil and sediment. The tendency of a chemical to bind to soil and sediment particles, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), is a key parameter for predicting its mobility. For related compounds, this behavior is influenced by factors such as soil organic matter content, clay content, and pH. Without experimental data for this compound, its potential for sorption cannot be accurately assessed.

Leaching Potential and Transport Dynamics in Groundwater Systems

The potential for this compound to leach from soil into groundwater is currently unknown due to a lack of specific research. The leaching potential of a compound is dependent on its water solubility, its adsorption characteristics in soil, and its persistence in the soil environment. While predictive models can estimate these properties, they have not been validated by experimental studies for this specific compound.

Long-Term Environmental Stability and Residue Formation

Information regarding the long-term environmental stability and the formation of residues of this compound is not available in the scientific literature. The persistence of a compound in the environment is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical hydrolysis. The formation of bound residues, where the chemical or its metabolites become incorporated into the soil organic matter, is also a critical aspect of its long-term fate that remains uninvestigated for this compound.

Data on Environmental Fate Parameters of this compound

| Parameter | Value | Source |

| Biotransformation Pathways | Data not available | - |

| Soil Adsorption/Desorption (Koc) | Data not available | - |

| Leaching Potential | Data not available | - |

| Environmental Half-life | Data not available | - |

Computational and Theoretical Investigations of 5 Chloro 2 2,4 Dichlorophenoxy Aniline

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental in elucidating the electronic characteristics of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can provide a detailed picture of molecular geometry, orbital energies, and bonding interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-(2,4-dichlorophenoxy)aniline, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy state (the ground state) is found.

Table 1: Representative Data from a DFT Geometry Optimization

| Parameter | Description | Typical Output |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Cl, C-N, C-O, C-C). | Angstroms (Å) |

| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C, C-C-N). | Degrees (°) |

| Dihedral Angles | The angle between two planes, each defined by three atoms. This is crucial for understanding the molecule's 3D shape. | Degrees (°) |

| Total Energy | The calculated total energy of the molecule in its optimized state. | Hartrees or kJ/mol |

Note: This table is illustrative of the data produced by DFT calculations and does not represent actual calculated values for this compound due to a lack of specific published studies.

HOMO-LUMO Analysis for Reactivity Prediction and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis also provides insight into the electronic transitions that are responsible for a molecule's UV-Visible absorption spectrum. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the dichlorophenoxy moiety.

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Indicates the molecule's electron-donating capability. |

| LUMO Energy | ELUMO | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; a measure of chemical reactivity and electronic excitation energy. |

Note: This table explains the significance of parameters derived from HOMO-LUMO analysis. Specific energy values for the title compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

For this compound, NBO analysis would be used to quantify the delocalization of electrons, particularly the π-electrons in the aromatic rings and the lone pair electrons on the nitrogen and oxygen atoms. It can reveal hyperconjugative interactions, which are stabilizing interactions that result from the overlap of an occupied orbital with a nearby unoccupied orbital. For example, the interaction between the nitrogen lone pair and the antibonding orbitals of the phenyl ring would be quantified. This analysis is also valuable for understanding the nature and strength of potential intermolecular interactions, such as hydrogen bonds.

Molecular Dynamics and Conformational Analysis

While quantum chemical studies typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time, including its flexibility and interactions with other molecules.

Conformational Landscape and Energetics

The this compound molecule possesses considerable conformational flexibility, primarily due to the rotation around the C-O and C-N bonds. A conformational analysis would explore the potential energy surface of the molecule to identify all stable conformers (rotational isomers) and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt under different conditions. The relative energies of these conformers determine their population at a given temperature.

Intermolecular Interactions and Aggregation Behavior

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these interactions to predict how the molecules will pack together in a crystal or behave in a solution. The presence of the amino group allows for the formation of hydrogen bonds (N-H···N or N-H···O), while the chlorinated phenyl rings can engage in π-π stacking and halogen bonding. Understanding these intermolecular forces is key to predicting physical properties such as melting point, solubility, and crystal structure. While specific crystallographic data for this compound is limited, its melting point of 67°C suggests a relatively stable crystalline form.

Prediction of Molecular Descriptors and Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the molecular properties of compounds like this compound. Through methods such as Density Functional Theory (DFT), it is possible to investigate its electronic structure and predict various spectroscopic and reactivity parameters. These theoretical investigations offer deep insights into the molecule's characteristics at a quantum level, complementing experimental data.

Theoretical Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Theoretical calculations of infrared (IR) and Raman spectra are crucial for creating a "molecular fingerprint" of this compound. These calculations help in the assignment of vibrational modes observed in experimental spectra. By employing quantum chemical methods like DFT, often with the B3LYP functional and basis sets such as 6-311+G**, researchers can compute harmonic vibrational frequencies. niscpr.res.inresearchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental data. globalresearchonline.net

While a specific, complete computational study for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from studies on structurally similar compounds like dichloroanilines and other aniline derivatives. globalresearchonline.netresearchgate.netresearchgate.net

Key vibrational modes for this compound would include:

N-H Vibrations: The primary amine group (-NH2) is expected to show two distinct stretching bands in the IR spectrum, corresponding to asymmetric and symmetric N-H stretching, typically in the 3300-3500 cm⁻¹ region. smolecule.com

Aromatic C-H Stretching: The C-H stretching vibrations of the two aromatic rings are predicted to appear around 3030-3100 cm⁻¹. smolecule.com

C-C Stretching: The stretching vibrations within the aromatic rings generally occur in the 1400-1610 cm⁻¹ range. researchgate.net

C-N Stretching: The C-N stretching vibration in aromatic amines is typically observed in the 1280-1350 cm⁻¹ region. researchgate.net

C-O-C Stretching: The diaryl ether linkage gives rise to characteristic asymmetric and symmetric C-O-C stretching modes.

C-Cl Stretching: The vibrations involving the carbon-chlorine bonds will appear at lower wavenumbers, providing a signature for the halogen substitution.

NH2 Wagging and Twisting: The out-of-plane bending (wagging) and twisting modes of the amino group are also characteristic and are typically found in the fingerprint region of the spectrum. researchgate.net

A comparative table of expected vibrational modes and their typical frequency ranges is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |

| Asymmetric N-H Stretch | 3400 - 3500 | IR |

| Symmetric N-H Stretch | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| C=C Aromatic Stretch | 1400 - 1610 | IR, Raman |

| C-N Stretch | 1280 - 1350 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR |

| C-Cl Stretch | 600 - 850 | IR, Raman |

| NH₂ Wagging | 600 - 650 | IR |

These values are based on general spectroscopic data for related functional groups and compounds and represent an estimation in the absence of a specific computational study for this compound.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical predictions of ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) can be invaluable for assigning experimental spectra and confirming molecular structures. rsc.org While specific, computationally predicted NMR data for this compound are not widely available in the literature, its spectral characteristics can be inferred from analogous compounds. smolecule.com

The proton (¹H) NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of 6.5–8.0 ppm. smolecule.com The exact shifts would be influenced by the positions of the electron-withdrawing chlorine atoms and the electron-donating amine and ether groups. The amine protons would likely appear as a broad signal.

Computational methods, particularly DFT using approaches like the Gauge-Independent Atomic Orbital (GIAO) method, are routinely used to predict NMR parameters. semanticscholar.org These calculations require a high degree of accuracy to be meaningful. Data-driven and machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra based on large databases of known compounds. researchgate.net

For this compound, a theoretical calculation would involve:

Optimization of the molecular geometry.

Calculation of the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Without specific published calculations, precise chemical shifts and coupling constants for this molecule remain speculative.

Exploration of Other Quantum Chemical Descriptors

Beyond spectroscopic properties, computational chemistry can predict a range of quantum chemical descriptors that provide insight into the reactivity and stability of this compound. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on similar molecules, such as 5-chloro-ortho-methoxyaniline, have utilized DFT calculations to determine these properties. researchgate.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the electronic chemical potential and can be calculated using the energies of the HOMO and LUMO: μ = (E_HOMO + E_LUMO) / 2

Global Hardness (η): Chemical hardness is a measure of the resistance to change in the electron distribution or charge transfer. A harder molecule is less reactive. It is calculated as: η = (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined in terms of the chemical potential and hardness: ω = μ² / (2η)

Advanced Analytical Methodologies for 5 Chloro 2 2,4 Dichlorophenoxy Aniline and Its Chemical Transformation Products

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target analyte from complex sample matrices prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated anilines. For effective analysis of aniline (B41778) derivatives, which can be polar, a derivatization step is often employed to improve volatility and chromatographic performance. nih.gov Sample preparation typically involves liquid-liquid extraction (LLE) or steam distillation extraction (SDE) to isolate the analytes from the sample matrix. nih.gov

In GC-MS analysis, the choice of the capillary column is critical for achieving good separation. Columns such as the SE-54 fused silica (B1680970) capillary column are utilized, though they may show limitations in resolving certain isomers. epa.gov The mass spectrometer detects the eluted compounds, providing both molecular weight information and characteristic fragmentation patterns, which serve as a fingerprint for unequivocal identification. Tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and lower detection limits, which is particularly useful for trace analysis in complex environmental samples like groundwater or for detecting markers of pesticide exposure in biological samples. nih.govsemanticscholar.orgnih.gov The use of an inert flow path within the GC system is crucial for analyzing active compounds at trace levels, ensuring higher sensitivity and reproducibility. hpst.cz

Table 1: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Extraction Method | Liquid-Liquid Extraction (LLE), Steam Distillation Extraction (SDE) | nih.gov |

| Derivatization Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) | nih.gov |

| GC Column | SE-54 Fused Silica Capillary, Agilent J&W Ultra Inert GC columns | epa.govhpst.cz |

| Oven Program | Start at 70°C (hold 1 min), ramp to 150°C at 3°C/min | researchgate.net |

| Detector | Mass Spectrometer (MS), Tandem Mass Spectrometer (MS/MS) | nih.govsemanticscholar.org |

| Internal Standard | 3-Chloro-4-fluoroaniline, 4-chloro-2-methylaniline | nih.govsemanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing polar, non-volatile compounds in complex matrices such as water, soil, and biological fluids like urine. semanticscholar.orgnih.govnih.gov A significant advantage of LC-MS/MS is its ability to often analyze samples with minimal preparation, sometimes only requiring direct injection after filtration and acidification. semanticscholar.orglcms.cz This reduces sample handling and potential for error.

For the separation of aromatic amines and related compounds, reversed-phase columns like C18 or specialized columns such as biphenyl (B1667301) are commonly used. nih.govtdl.org The mobile phase typically consists of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), run in a gradient elution mode. tdl.orgsielc.com Detection by tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of target analytes even at trace levels. econference.iosciex.com This high selectivity is crucial as it can resolve analytes that may overlap chromatographically. econference.io The technique has proven effective for determining a wide range of primary aromatic amines and herbicide metabolites in various samples. nih.govmdpi.comnih.gov

Table 2: Common LC-MS/MS Conditions for Aromatic Amine Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Sample Preparation | Direct injection, Acidification, Solid-Phase Extraction (SPE) | nih.govlcms.cz |

| LC Column | Ultra Biphenyl, Acclaim™ Trinity™ Q1, Reversed-Phase C18 | nih.govtdl.org |

| Mobile Phase | Water/Acetonitrile with Formic Acid | tdl.orgsielc.com |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | nih.govsciex.com |

| MS Detection | Tandem Quadrupole (TQ), Multiple Reaction Monitoring (MRM) | econference.iosciex.com |

| Internal Standards | Multi-deuterated aniline derivatives | semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Contexts

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantitative analysis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline in research settings. It is particularly useful for purity assessments and quantifying the compound in various sample types, including water and soil. researchgate.net The method typically employs a reversed-phase (RP) column, such as a Newcrom R1 or a C18 column. sielc.comdeswater.com

The mobile phase for HPLC analysis of such compounds usually involves a mixture of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com Quantitative analysis is performed by creating a calibration curve from standards of known concentration. researchgate.netdeswater.com The method can achieve low limits of detection (LOD) and quantification (LOQ), with reported LODs as low as 0.004 µg/L for related compounds in water samples. deswater.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 3: Representative HPLC Method Parameters

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase), C18 | sielc.comdeswater.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric/Formic Acid | sielc.com |

| Detector | UV-Vis Detector (at 283 nm for similar compounds) | deswater.com |

| **Linearity (R²) ** | >0.999 | researchgate.netdeswater.com |

| Recovery | 80% to 100% in spiked water and soil samples | researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. ijcmas.com The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. smolecule.com

Key expected vibrations include the asymmetric and symmetric N-H stretching of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. smolecule.com Aromatic C-H stretching vibrations are anticipated around 3030 cm⁻¹. smolecule.com The presence of the ether linkage (Ar-O-Ar) would be confirmed by C-O-C stretching bands, and vibrations corresponding to the C-Cl bonds would also be present in the fingerprint region. The entire spectrum serves as a unique fingerprint for the compound. ijcmas.com

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

|---|---|---|---|

| 3450-3400 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | smolecule.com |

| 3350-3300 | Symmetric N-H Stretch | Primary Amine (-NH₂) | smolecule.com |

| ~3030 | C-H Stretch | Aromatic Ring | smolecule.com |

| 1310-1210 | Aryl-O Stretch | Aryl Ether (C-O-C) | Inferred |

| 850-550 | C-Cl Stretch | Chloro-aromatic | ijcmas.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While specific, published NMR data for this compound is limited, its spectral characteristics can be predicted based on the analysis of closely related chloroaniline and phenoxy compounds. smolecule.comresearchgate.net

In the ¹H NMR spectrum, the aromatic protons are expected to resonate in the 6.5-8.0 ppm range. smolecule.com The protons of the aniline amino group would likely appear as a broad signal. The distinct electronic environments and coupling patterns of the protons on both aromatic rings would provide definitive information about the substitution pattern. In ¹³C NMR spectroscopy, the aromatic carbons would produce signals between 110-160 ppm. The carbon atoms bonded to the electron-withdrawing chlorine atoms would be shifted downfield, as would the carbon involved in the ether linkage. smolecule.commdpi.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment | Source(s) |

|---|---|---|---|

| ¹H | 6.5 - 8.0 | Aromatic Protons (Ar-H) | smolecule.com |

| ¹H | 3.5 - 4.5 (broad) | Amine Protons (-NH₂) | smolecule.com |

| ¹³C | 110 - 160 | Aromatic Carbons (Ar-C) | smolecule.com |

| ¹³C | 150 - 160 | Ether Linkage Carbon (Ar-C-O) | smolecule.com |

UV-Visible Spectroscopy for Photoreactivity Studies

UV-Visible spectroscopy serves as a fundamental tool in the investigation of the photoreactivity of this compound, a known transformation product of the widely used antimicrobial agent, triclosan (B1682465). nih.govumn.edu The study of its photoreactivity is often linked to the photolytic degradation pathways of its parent compound. Direct photolysis is a significant degradation pathway for triclosan in aqueous environments, leading to the formation of several photoproducts, including 2,4-dichlorophenol (B122985) and 2,8-dichlorodibenzo-p-dioxin. nih.govumn.edu While direct comprehensive photoreactivity studies on this compound are not extensively detailed in the provided literature, the principles of UV-Visible spectroscopy used for related compounds are directly applicable.

The application of UV-Visible spectroscopy in photoreactivity studies involves monitoring the changes in the absorption spectrum of a compound over time when exposed to light. The disappearance of the absorption bands characteristic of the parent compound and the appearance of new bands can indicate the formation of photoproducts. For instance, studies on the photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (2,4-DCP) utilize UV-Vis spectroscopy to track the degradation process. researchgate.netresearchgate.net The absorption spectra of these compounds show characteristic bands, and a decrease in the intensity of these bands over time with UV irradiation signifies their degradation. researchgate.netresearchgate.net

In the context of aniline derivatives, in situ UV-Visible spectroelectrochemical studies have been employed to investigate copolymerization reactions, demonstrating the technique's utility in tracking the formation of intermediates and final products based on their unique absorption spectra. nih.govsemanticscholar.org This methodology could be adapted to monitor the formation and subsequent photoreactivity of this compound from triclosan. The UV absorption spectrum of a related compound, 2,4-dichlorophenol, exhibits an absorption maximum around 280 nm. mdpi.com It is anticipated that this compound would also exhibit characteristic absorption bands in the UV region, attributable to the substituted aniline and dichlorophenoxy moieties.

Table 1: UV-Visible Absorption Maxima for Related Compounds

| Compound | Absorption Maxima (nm) | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 200, 229, 283 | researchgate.net |

| 2,4-Dichlorophenol (2,4-DCP) | ~280 | mdpi.com |

| 2,4-Dichlorophenol (2,4-DCP) | 210.5, 245, 285 | researchgate.net |

Novel Detection and Quantification Strategies in Environmental or Chemical Research

The detection and quantification of this compound and its related chemical transformation products in environmental and chemical matrices necessitate sensitive and selective analytical methodologies. Given its structural similarity to other chlorinated aniline and phenol (B47542) compounds, a variety of advanced analytical techniques are applicable for its determination.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that are frequently coupled with various detectors for the analysis of such compounds. For aniline derivatives, GC with a thermionic nitrogen-phosphorus selective detector (NPD) has been shown to be a highly applicable method, capable of determining a wide variety of anilines at low parts-per-billion (ppb) levels in aqueous samples. epa.gov HPLC combined with ultraviolet (UV) detection or a diode-array detector (DAD) is another common approach for the analysis of pesticide metabolites and other organic pollutants. nih.gov

For enhanced sensitivity and selectivity, mass spectrometry (MS) is often the detector of choice. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the identification and quantification of semi-volatile organic compounds. synectics.net For compounds that are not easily volatilized or are thermally labile, liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) are preferred. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices like water and soil. researchgate.net Specifically, techniques like solid-phase extraction (SPE) followed by LC-MS/MS are effective for the analysis of emerging organic pollutants. nih.gov

The development of novel detection strategies also includes the use of different ionization techniques in mass spectrometry, such as electrospray ionization (ESI), which is commonly used in LC-MS for the analysis of polar and semi-polar compounds. nih.gov The combination of these advanced chromatographic and detection methods provides the necessary tools for the robust and reliable quantification of this compound in research settings.

Table 2: Advanced Analytical Methods for the Detection and Quantification of Aniline and Phenolic Derivatives

| Analytical Technique | Abbreviation | Applicability | Reference |

| Gas Chromatography with Nitrogen-Phosphorus Detection | GC-NPD | Wide variety of anilines in aqueous media | epa.gov |

| High-Performance Liquid Chromatography with UV/DAD Detection | HPLC-UV/DAD | Pesticide metabolites, organic pollutants | nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Volatile and semi-volatile organic compounds | synectics.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Polar and semi-polar compounds, pesticide metabolites | nih.govresearchgate.net |

| Liquid Chromatography with Tandem Mass Spectrometry | LC-MS/MS | Trace level contaminants in complex matrices | nih.govresearchgate.net |

| Solid-Phase Extraction followed by LC-MS/MS | SPE-LC-MS/MS | Emerging organic pollutants | nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 2,4-Dichlorophenol |

| 2,4-Dichlorophenoxyacetic acid |

| 2,8-Dichlorodibenzo-p-dioxin |

| 2-Anisidine |

| Acetonitrile |

| Acrolein |

| Acrylonitrile |

| Amitraz |

| Aniline |

| Atrazine |

| Bentazone |

| Carbon tetrachloride |

| Chlordane |

| Chlorhexidine |

| Chloroacetanilide |

| Deethylatrazine |

| Deisopropylatrazine |

| Diaminochlorotriazine |

| Diphenylamine |

| Diuron |

| Epichlorohydrin |

| Ethylenediaminetetraacetic acid |

| Hexachlorobenzene |

| Hydroquinone |

| m-Toluidine |

| Metolachlor |

| Metolachlor-ethanesulfonic acid |

| Metolachlor-oxanilic acid |

| Methoxychlor |

| Methylene chloride |

| o-Dichlorobenzene |

| o-Phenylenediamine |

| ortho-Methoxy aniline |

| Oxamyl |

| p-Dichlorobenzene |

| Parachloroaniline |

| Picloram |

| Polychlorinated biphenyls |

| Progesterone |

| Quinone |

| Simazine |

| Sodium hypochlorite |

| Toluene |

| Toxaphene |

| Triclosan |

| 1,1,2-Trichloroethane |

| 1,2-Dichloroethane |

| 1,2-Dichloropropane |

| 1,1-Dichloroethylene |

| 2,4,5-TP (Silvex) |

| cis-1,2-Dichloroethylene |

| trans-1,2-Dichloroethylene |

Synthesis and Characterization of Chemically Modified Derivatives and Analogs of 5 Chloro 2 2,4 Dichlorophenoxy Aniline

Systematic Structural Modifications on the Aniline (B41778) and Phenoxy Moieties

The generation of analogs of 5-chloro-2-(2,4-dichlorophenoxy)aniline has been achieved through targeted modifications of both its aniline and phenoxy components. These alterations are crucial for developing new compounds and understanding structure-activity relationships.

Modifications on the Phenoxy Moiety: Variations in the substitution pattern of the phenoxy ring lead to a diverse range of analogs. A common synthetic strategy involves the nucleophilic aromatic substitution reaction between a substituted phenol (B47542) and a halo-nitroaromatic compound, followed by the reduction of the nitro group. For instance, analogs can be created by altering the number and position of halogen substituents on the phenoxy ring.

Modifications on the Aniline Moiety: The aniline portion of the molecule, specifically the amino group (-NH2), is a prime site for chemical modification. The high reactivity of the amino group allows for various transformations, significantly expanding the library of derivatives.